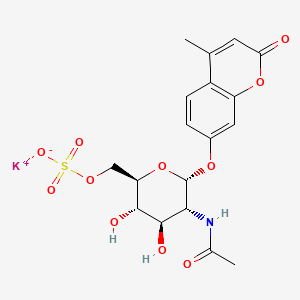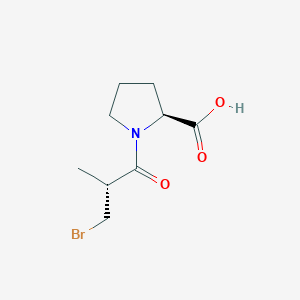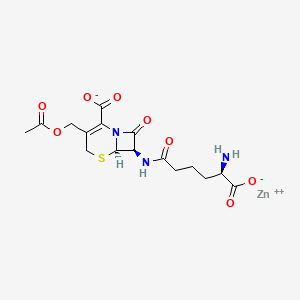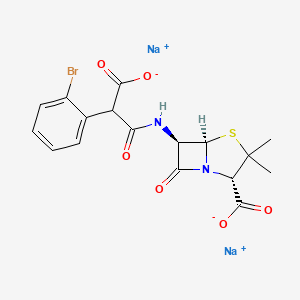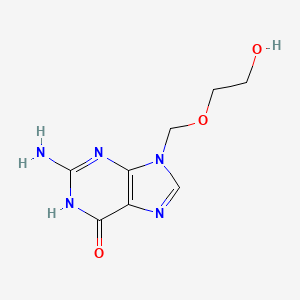
Acyclovir
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acyclovir undergoes various chemical reactions, including:
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 8-hydroxy-acyclovir.
Reduction: Reduced forms of this compound.
Substitution: Various this compound derivatives with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Acyclovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
Wirkmechanismus
Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Valacyclovir: A prodrug of this compound with better oral bioavailability.
Famciclovir: Another antiviral drug used to treat herpesvirus infections, which is converted to penciclovir in the body.
Ganciclovir: Used to treat cytomegalovirus infections, with a similar mechanism of action but higher toxicity.
Uniqueness of this compound: this compound is unique due to its high selectivity for viral thymidine kinase, which allows it to target infected cells specifically while sparing uninfected cells . This selectivity reduces the risk of toxicity and side effects, making this compound a safer option compared to other antiviral drugs .
Eigenschaften
CAS-Nummer |
141294-79-3 |
|---|---|
Molekularformel |
C8H11N5O3 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |
InChI-Schlüssel |
MKUXAQIIEYXACX-CNRUNOGKSA-N |
SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Isomerische SMILES |
[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |
Kanonische SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Synonyme |
ACYCLOVIR-SIDE CHAIN-2-3H |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
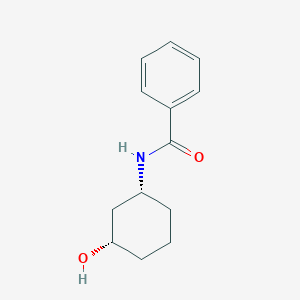
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
